

physicochemical properties of 3-Bromo-6-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

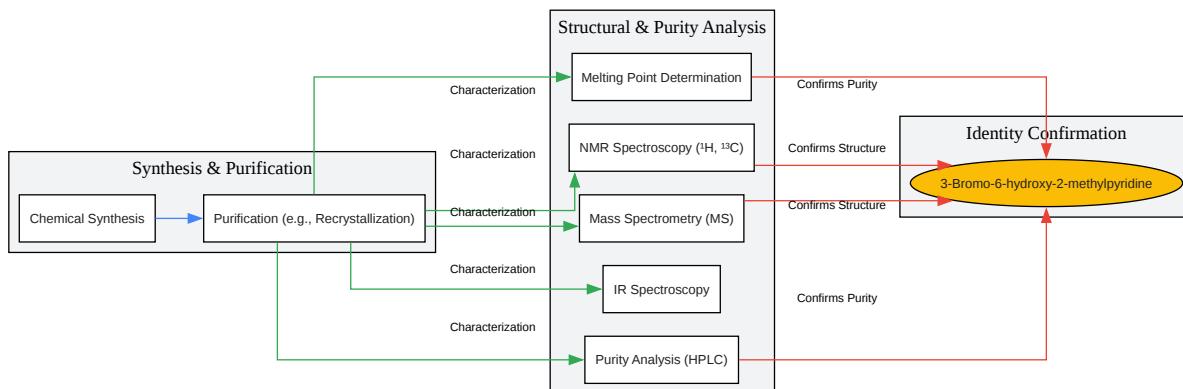
Compound Name: 3-Bromo-6-hydroxy-2-methylpyridine

Cat. No.: B1272738

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **3-Bromo-6-hydroxy-2-methylpyridine**

This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthesis of **3-Bromo-6-hydroxy-2-methylpyridine**, tailored for researchers, scientists, and professionals in drug development. This compound, also known as 5-Bromo-6-methyl-2(1H)-pyridinone, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} Its utility is noted in the development of therapeutic agents, including those targeting neurological disorders.^{[1][2]}


Core Physicochemical Data

The fundamental properties of **3-Bromo-6-hydroxy-2-methylpyridine** are crucial for its application in chemical synthesis. These characteristics are summarized below.

Property	Value	Source(s)
CAS Number	54923-31-8	[1] [3] [4]
Molecular Formula	C ₆ H ₆ BrNO	[1] [3] [4]
Molecular Weight	188.02 g/mol	[1] [3] [4] [5]
Melting Point	199-203 °C [3] , 195-205 °C [1]	[1] [3]
Appearance	Yellow to light brown powder	[1]
Water Solubility	Slightly soluble in water	[3]
Storage	0-8 °C, Keep Cold, Inert atmosphere	[1] [3] [6] [7]
InChI	1S/C6H6BrNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)	[4] [8]
InChIKey	UJHCRBDEJPQFIA-UHFFFAOYSA-N	[4] [8]
SMILES	Cc1nc(O)ccc1Br	[4]

Compound Identification and Characterization Workflow

The logical workflow for identifying and characterizing a chemical compound like **3-Bromo-6-hydroxy-2-methylpyridine** involves a series of analytical techniques to confirm its structure and purity.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and characterization of **3-Bromo-6-hydroxy-2-methylpyridine**.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of chemical compounds. Below are representative protocols for synthesis and characterization.

Synthesis Protocol

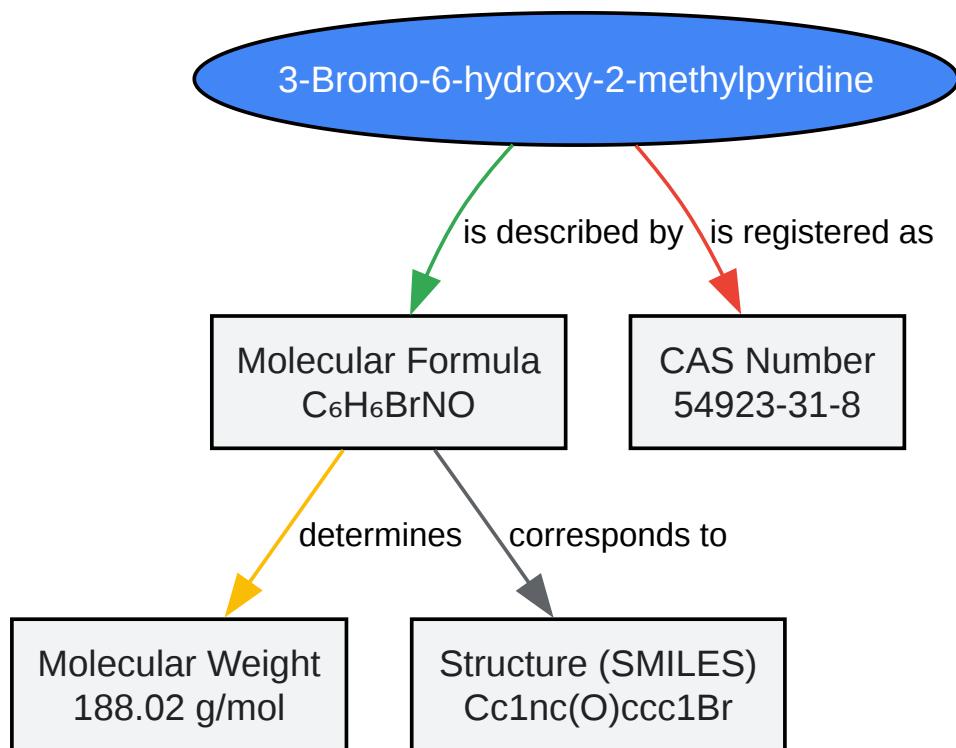
While a specific protocol for **3-Bromo-6-hydroxy-2-methylpyridine** is not detailed in the provided search results, a method for a related isomer, 2-Bromo-3-hydroxy-6-methylpyridine, is available and provides a representative example of a bromination reaction on a hydroxymethylpyridine scaffold.^[9]

Synthesis of 2-Bromo-3-hydroxy-6-methylpyridine^[9]

- Preparation: A solution of 5-hydroxy-2-methylpyridine (8.80 g, 80.6 mmol) in 125 mL of pyridine is prepared in a reaction vessel.

- **Bromination:** A solution of bromine (14.18 g, 88.7 mmol) in 50 mL of pyridine is added dropwise to the initial solution.
- **Reaction:** After the addition is complete, the reaction mixture is heated to 40 °C and stirred for 1 hour.
- **Work-up:** The pyridine solvent is removed by evaporation under reduced pressure. The resulting solid is suspended in 200 mL of water and stirred overnight.
- **Isolation:** The solid product is collected by filtration and dried to yield the target compound.

Analytical Characterization


The identity and purity of **3-Bromo-6-hydroxy-2-methylpyridine** are confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra are used to elucidate the molecular structure. ChemicalBook provides access to ^1H NMR spectral data for **3-Bromo-6-hydroxy-2-methylpyridine**.^[8] The expected ^1H NMR spectrum would show signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the substituted pyridine ring.
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. The mass spectrum for **3-Bromo-6-hydroxy-2-methylpyridine** is available, which would confirm the molecular ion peak corresponding to its molecular weight of 188.02 g/mol .^[10]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. An IR spectrum for **3-Bromo-6-hydroxy-2-methylpyridine** is available and would typically show characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and methyl), C=C, and C-N bonds within the pyridinone ring, as well as the C-Br bond.^[11]
- Melting Point Determination: The melting point is a key indicator of purity. The substance is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded. A sharp melting point range, such as 199-203 °C, indicates high purity.^[3]

- High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the compound. A purity of $\geq 98\%$ has been reported for commercially available **3-Bromo-6-hydroxy-2-methylpyridine**.^[1]

Logical Relationships of Compound Identifiers

The various identifiers for **3-Bromo-6-hydroxy-2-methylpyridine** are logically interconnected, providing a comprehensive profile of the molecule.

[Click to download full resolution via product page](#)

Caption: Relationship between the core identifiers for **3-Bromo-6-hydroxy-2-methylpyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 3-Bromo-6-hydroxy-2-methylpyridine (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. 3-Bromo-2-hydroxy-5-methylpyridine | C6H6BrNO | CID 3725261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 374633-33-7 CAS MSDS (3-BROMO-2-HYDROXY-6-PICOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 3-BROMO-5-HYDROXY-2-PICOLINE | 186593-45-3 [amp.chemicalbook.com]
- 8. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Bromo-3-hydroxy-6-methylpyridine | 23003-35-2 [chemicalbook.com]
- 10. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) MS spectrum [chemicalbook.com]
- 11. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of 3-Bromo-6-hydroxy-2-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272738#physicochemical-properties-of-3-bromo-6-hydroxy-2-methylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com